N-benzyl-3-methoxybut-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
127085-34-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-benzyl-3-methoxybut-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-10(15-2)8-12(14)13-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,13,14) |
InChI Key |
QVWXJJIANSRTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Structural and Electronic Properties of N Benzyl 3 Methoxybut 2 Enamide
Molecular Architecture and Key Functional Groups
N-benzyl-3-methoxybut-2-enamide is an organic compound characterized by a core but-2-enamide (B7942871) structure with key substitutions that dictate its properties. The molecular framework consists of a four-carbon chain containing a carbon-carbon double bond and an amide functional group.
The primary functional groups are:
N-benzyl group: A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) is bonded to the nitrogen atom of the amide.
3-methoxy group: A methoxy (B1213986) group (-OCH₃) is attached to the third carbon of the butene chain.
Enamide: This is a conjugated system where a nitrogen atom is attached to a carbon-carbon double bond. The nitrogen is also part of an amide group, making it a vinylogous amide.
These groups are covalently assembled to form the complete structure of this compound. The interplay of these functional groups is central to the molecule's electronic properties and reactivity.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Key Functional Groups | Amide, Alkene, Ether (Methoxy), Aromatic Ring (Benzyl) |
Stereochemical Considerations and Isomerism of the But-2-enamide Moiety
The presence of a carbon-carbon double bond in the but-2-enamide core introduces the possibility of geometric isomerism. wikipedia.org This type of stereoisomerism arises from the restricted rotation around the double bond, leading to two different spatial arrangements of the substituents. wikipedia.org
The two possible stereoisomers are:
(E)-isomer: The higher priority groups on each carbon of the double bond are on opposite sides.
(Z)-isomer: The higher priority groups on each carbon of the double bond are on the same side.
The assignment of priority is based on the Cahn-Ingold-Prelog rules. For this compound, the substituents on the C2-C3 double bond would be compared to determine the E or Z configuration. Generally, the (E)-enamide is the more thermodynamically stable isomer. nih.gov However, synthetic methods can be tailored to produce the less stable (Z)-isomer. rsc.orgacs.org It is also important to note that (E)/(Z) isomerization can occur under certain conditions, such as photocatalysis. rsc.orgresearchgate.net
As the parent molecule lacks a chiral center, it does not exhibit enantiomerism. However, the introduction of a chiral center, for instance, through substitution on the benzyl group or modification of the butene chain, would result in enantiomeric and diastereomeric forms.
| Isomer Type | Description | Potential in this compound |
| Geometric Isomerism | Arises from restricted rotation around the C=C double bond. | Exists as (E) and (Z) isomers. wikipedia.org |
| Enantiomerism | Non-superimposable mirror images. | Not present in the parent molecule, but possible with chiral modifications. wikipedia.orgyoutube.com |
| Diastereomerism | Stereoisomers that are not mirror images. | Would arise if a second stereocenter was introduced. masterorganicchemistry.com |
Electronic Effects of N-Benzyl and 3-Methoxy Substituents on the Enamide Core
The distribution of electrons within the this compound framework is a complex interplay of the electronic properties of its constituent parts.
N-Benzyl Group: The benzyl group is generally considered to be weakly electron-withdrawing through an inductive effect (-I) due to the higher electronegativity of the sp² hybridized carbons of the phenyl ring compared to the sp³ hybridized nitrogen. quora.com However, the nitrogen's lone pair is primarily delocalized towards the carbonyl group of the amide, a characteristic feature of amides that reduces the basicity and nucleophilicity of the nitrogen atom compared to amines. acs.orgacs.orgnih.gov
This combination of substituent effects leads to a polarized molecule with distinct regions of higher and lower electron density. The enamide double bond is electron-rich, with the highest electron density likely at the C3 carbon due to the methoxy group's +R effect.
| Substituent | Inductive Effect | Resonance Effect | Overall Impact on Enamide π-System |
| N-Benzyl | Weakly electron-withdrawing (-I) quora.com | None directly on the enamide π-system | Minor deactivation |
| 3-Methoxy | Electron-withdrawing (-I) stackexchange.comviu.ca | Strongly electron-donating (+R) stackexchange.comnih.govuba.ar | Strong activation, increases electron density |
The electronically biased structure of this compound results in a molecule with both nucleophilic and electrophilic character at different positions.
Nucleophilicity: Enamides are generally less nucleophilic than their enamine counterparts due to the electron-withdrawing nature of the acyl group on the nitrogen. nih.govresearchgate.netyoutube.com This effect reduces the availability of the nitrogen lone pair to participate in reactions. However, enamides can still act as competent nucleophiles. nih.govubc.ca In this compound, the nucleophilicity of the C=C double bond is enhanced by the electron-donating resonance effect of the 3-methoxy group. This makes the β-carbon (C3) a likely site for electrophilic attack.
Electrophilicity: The primary electrophilic center in the molecule is the carbonyl carbon of the amide group. This carbon is electron-deficient due to the polarization of the C=O double bond and is susceptible to attack by nucleophiles. The electrophilicity of this site can be further enhanced by the coordination of a Lewis acid to the carbonyl oxygen. Under certain conditions, particularly after protonation or reaction with an electrophile at the β-carbon, the α-carbon (C2) can also become electrophilic as part of an iminium ion intermediate.
| Site | Predicted Reactivity | Rationale |
| Nitrogen Atom | Weakly nucleophilic/basic | Lone pair is delocalized into the carbonyl group. |
| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond. |
| α-Carbon (C2) | Potentially electrophilic | Can become part of an iminium ion intermediate. |
| β-Carbon (C3) | Nucleophilic | Increased electron density due to the +R effect of the methoxy group. stackexchange.comnih.govuba.ar |
| Benzyl Ring | Susceptible to electrophilic aromatic substitution | Standard reactivity of a benzene (B151609) ring. |
Reaction Mechanisms and Reactivity of N Benzyl 3 Methoxybut 2 Enamide and Enamide Analogs
General Reactivity Modes of Enamides
Enamides exhibit a fine balance of stability and reactivity, which has led to their increasing application in organic synthesis. capes.gov.brresearchgate.net They serve as valuable intermediates for the introduction of nitrogen-containing functionalities into organic molecules. capes.gov.br
The defining feature of the enamine and enamide system is the nucleophilic character of the β-carbon atom. This is a result of the delocalization of the nitrogen lone pair into the π-system of the double bond, which increases the electron density at the β-position. While enamides are generally less nucleophilic than their enamine counterparts due to the electron-withdrawing nature of the acyl group, they are still capable of reacting with a range of electrophiles. researchgate.net This nucleophilicity is significant enough to enable reactions with strong electrophiles and is a cornerstone of their synthetic utility.
The presence of the methoxy (B1213986) group at the β-position in N-benzyl-3-methoxybut-2-enamide further influences its reactivity. The oxygen lone pairs of the methoxy group can also participate in resonance, potentially enhancing the electron density of the double bond and modulating the nucleophilicity of the β-carbon.
While the β-carbon of enamides is nucleophilic, the α-position can exhibit electrophilic character. This electrophilicity can be induced or enhanced through various activation strategies. For instance, the activation of the amide functionality with electrophilic reagents like triflic anhydride (B1165640) can lead to the formation of an iminium triflate intermediate. capes.gov.brnih.gov This intermediate possesses a highly electrophilic α-carbon, rendering it susceptible to attack by nucleophiles. nih.gov This mode of reactivity, often termed umpolung, reverses the typical nucleophilic nature of the enamide at the β-position and opens up avenues for novel bond formations at the α-position.
The coexistence of a nucleophilic β-carbon and a potentially electrophilic α-carbon imparts an ambiphilic nature to enamides. enamine.net This dual reactivity allows for the participation of enamides in reactions where they can act as either a nucleophile or, upon activation, as an electrophile. This versatility is a key aspect of their synthetic value, enabling complex transformations and the construction of diverse molecular architectures. The ability of ambiphilic ligands to coordinate to both Lewis acidic and Lewis basic sites can influence the reactivity of metal complexes in catalytic processes. google.com
Catalytic Functionalizations
The unique reactivity of enamides makes them excellent substrates for a variety of catalytic transformations, enabling the stereoselective introduction of new functional groups.
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and enamides are important substrates in this context for the preparation of chiral amines. Transition metal complexes, particularly those of rhodium and iridium with chiral phosphine (B1218219) ligands, have been extensively used to catalyze the asymmetric hydrogenation of enamides with high enantioselectivity.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Analogous (Z)-β-Aryl Enamide Data sourced from a study on analogous compounds due to lack of specific data for this compound.
| Entry | Catalyst (mol%) | Ligand | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |
| 1 | [Rh(cod)₂]BF₄ (1) | (R,R)-Me-DuPhos | MeOH | 10 | >99 | 98 |
| 2 | [Rh(cod)₂]BF₄ (1) | (R,R)-Et-DuPhos | MeOH | 10 | >99 | 97 |
| 3 | [Rh(cod)₂]BF₄ (1) | (R)-BINAP | MeOH | 10 | >99 | 92 |
The success of these reactions hinges on the ability of the chiral ligand to create a chiral environment around the metal center, which directs the hydrogenation to one face of the enamide double bond.
Palladium-catalyzed reactions have emerged as a versatile method for the functionalization of the α-position of enamides. These reactions often proceed through the formation of a palladium-enolate or a related intermediate, enabling the introduction of various substituents.
Direct C-H arylation of enamides with simple arenes has been achieved using a palladium catalyst. nyu.edu For example, the palladium-catalyzed reaction of an N-benzyl protected enamide with benzene (B151609) can yield the corresponding α-arylated product. capes.gov.br The reaction conditions, including the choice of catalyst, oxidant, and additives, are crucial for achieving high yields and selectivity. capes.gov.brnyu.edu
Table 2: Palladium-Catalyzed α-Arylation of an Analogous N-Benzyl Enamide with Benzene Data sourced from a study on analogous compounds due to lack of specific data for this compound.
| Entry | Pd Catalyst (mol%) | Oxidant (equiv) | Additive (equiv) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (1) | AcOH (5) | 110 | 72 |
| 2 | Pd(TFA)₂ (10) | Cu(OAc)₂ (1) | AcOH (5) | 110 | 65 |
| 3 | PdCl₂ (10) | Cu(OAc)₂ (1) | AcOH (5) | 110 | 58 |
These catalytic functionalizations highlight the synthetic potential of enamides, including this compound, as building blocks for the construction of complex nitrogen-containing molecules. The ability to control the reactivity at both the α and β positions through careful choice of reagents and catalysts underscores the importance of this class of compounds in modern organic synthesis.
Ruthenium-Catalyzed β-Functionalization
Ruthenium catalysis offers a powerful tool for the functionalization of enamides. While direct ruthenium-catalyzed β-functionalization of this compound is not extensively documented, the reactivity of similar enamide systems suggests potential pathways. Generally, the β-functionalization of enamides can be achieved through various transition-metal-catalyzed processes. For instance, recent developments have highlighted photoredox catalysis for the β-functionalization of aza-heterocycles, which proceeds through an ene-carbamate intermediate. nih.gov This two-step protocol involves a copper-mediated dehydrogenation to form the enamide, followed by a photoredox-catalyzed hydrofunctionalization to introduce functionality at the β-position. nih.gov Such methodologies could potentially be adapted for acyclic enamides like this compound.
C-H Activation Pathways
Ruthenium-catalyzed C-H activation has emerged as a highly efficient strategy for the construction of complex molecules in an atom- and step-economical manner. nih.govyoutube.com Enamides are excellent substrates for directed C-H functionalization, where the amide group can act as a directing group to control regioselectivity. The general mechanism involves the coordination of the ruthenium catalyst to the amide oxygen, followed by the oxidative addition of a C-H bond to the metal center, forming a ruthenacycle intermediate. This intermediate can then react with various coupling partners.
Ruthenium(II) catalysts have been successfully employed in the C-H activation and annulation of various aromatic and vinylic systems. rsc.orgnih.govrsc.orgchemrxiv.org For example, the heteroannulation of enamides with isocyanates to form pyrimidin-4-ones proceeds via a ruthenium-catalyzed vinylic C-H functionalization. rsc.org Although specific examples with this compound are scarce, its enamide moiety provides the necessary handle for such transformations. The benzyl (B1604629) group, while not directly participating in the initial C-H activation of the enamide, can influence the steric and electronic environment of the substrate.
Hydroarylation Reactions
Hydroarylation of enamides is a valuable method for the synthesis of N-benzyl amides and related structures, which are prevalent in biologically active compounds. semanticscholar.org Ruthenium catalysts have been shown to be effective in promoting hydroarylation reactions. nih.govsemanticscholar.orgrsc.orgnih.gov These reactions typically involve the activation of an aromatic C-H bond by the ruthenium catalyst and its subsequent addition across the double bond of the enamide. The regioselectivity of the addition is often controlled by directing groups on the aromatic partner. nih.gov
In the context of enamides, both intermolecular and intramolecular hydroarylation reactions have been developed. For instance, a tethering directing group strategy has been utilized for ruthenium-catalyzed intramolecular alkene hydroarylation of N-aryl acrylamides to generate oxindole (B195798) products. rsc.org A proposed mechanism for Ru(II)-catalyzed hydroarylation involves the formation of a ruthenacycle intermediate via C-H activation, followed by insertion of the alkene (the enamide in this case) and subsequent reductive elimination to afford the product and regenerate the catalyst. semanticscholar.org
Recent studies have also demonstrated that 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively promote the Brønsted acid-catalyzed hydroarylation of enamides with a broad scope of (hetero)arenes. semanticscholar.org This method proceeds through the formation of an iminium intermediate from the protonated enamide, which is then attacked by the nucleophilic arene. semanticscholar.org
Cycloaddition Chemistry
The enamide double bond of this compound and its analogs can participate in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic structures.
[2+2] Cycloadditions
[2+2] cycloadditions involving enamides are valuable for the construction of four-membered rings. A notable example is the benzyne-[2+2] cycloaddition with enamides. nih.gov This reaction, often facilitated by a fluoride (B91410) source to generate benzyne (B1209423) in situ, proceeds to form amido-benzocyclobutane products in good yields. nih.gov The reaction is general for a variety of enamides, including both N-acyl and N-sulfonyl derivatives, as well as cyclic enamides. nih.gov
This transformation can be part of a tandem sequence, where the resulting benzocyclobutane undergoes a pericyclic ring-opening to form an amido-o-quinonedimethide, which can then participate in an intramolecular [4+2] cycloaddition. nih.gov
| Enamide Substrate | Benzyne Precursor | Conditions | Product | Yield (%) |
| N-vinylacetamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, 1,4-dioxane | N-(1-cyclobuten-1-yl)acetamide | 83 |
| N-methyl-N-vinylbenzenesulfonamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, 1,4-dioxane | N-(1-cyclobuten-1-yl)-N-methylbenzenesulfonamide | 63 |
| 1-(pyrrolidin-1-yl)cyclohex-1-ene | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, 1,4-dioxane | Tricyclic aza-compound | ~95 |
Table 1: Examples of Benzyne-Enamide-[2+2] Cycloadditions. Data compiled from a study by Lee et al. nih.gov
Photochemical [2+2] cycloadditions are another important class of reactions for forming four-membered rings. libretexts.org These reactions typically involve the photo-excitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene in a stepwise manner. acs.org
Diels-Alder Reactions and [4+2] Cycloadditions
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. researchgate.net In these [4+2] cycloadditions, enamides can act as the dienophile, reacting with a conjugated diene. The reactivity of the enamide in a Diels-Alder reaction is influenced by the electron-withdrawing nature of the acyl group, which lowers the energy of the LUMO of the double bond, facilitating the reaction with an electron-rich diene.
Ruthenium catalysts have been employed in formal dehydrative [4+2] cycloadditions of enamides with alkynes to synthesize highly substituted pyridines. acs.org This reaction proceeds through a ruthenacycle intermediate, followed by alkyne insertion and subsequent cyclization and dehydration. acs.org Nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes have also been shown to be an effective method for the synthesis of hydroisoindoles and hydroisoquinolines. nih.gov
Hetero-Diels-Alder reactions of cyclic ketone-derived enamides with activated oxadienes have been used in the asymmetric Robinson annulation. nih.gov
| Diene | Dienophile (Enamide Analog) | Conditions | Product | Yield (%) |
| 1-Methoxy-1,3-butadiene | N-butyl glyoxylate (B1226380) (dienophile analog) | (salen)Cr(III)Cl catalyst | 6-substituted 2-methoxy-5,6-dihydro-2H-pyran | up to 96 |
| Danishefsky's diene | Various aldehydes (dienophile analog) | Chiral salen-Cr(III) complex | Dihydropyranone derivatives | Good to excellent |
Table 2: Examples of Diels-Alder Reactions with Enamide Analogs or Related Systems. Data from various sources. researchgate.net
[3+2] Cycloaddition Pathways
[3+2] cycloaddition reactions provide a direct route to five-membered rings and are synthetically valuable for the construction of various heterocyclic systems. nih.govnih.gov Enamides can serve as the dipolarophile in these reactions, reacting with a 1,3-dipole.
A notable example is the dearomative (3+2) cycloaddition of isoquinolinium ylides with enamides, catalyzed by a chiral π-Cu(II) complex. rsc.org This reaction proceeds with high enantioselectivity and can tolerate a variety of substituents on the enamide, providing access to pyrroloisoquinoline derivatives. rsc.org The reaction has been shown to be effective with α-substituted, α,β-disubstituted, and β,β-disubstituted α,β-enamides. rsc.org
The [3+2] annulation of enamides has also been utilized as a key step in the total synthesis of natural products, such as Cephalotaxus alkaloids. nih.gov
| 1,3-Dipole | Dipolarophile (Enamide Analog) | Catalyst/Conditions | Product | Yield (%) | ee (%) |
| Isoquinolinium ylide | Various α,β-enamides | Chiral π-Cu(II) complex | Pyrroloisoquinoline derivatives | High | High |
| Azomethine ylide | Various alkenes | Metal catalysts | Pyrrolidine derivatives | - | High |
Table 3: Examples of [3+2] Cycloaddition Reactions with Enamide Analogs. Data from various sources. nih.govrsc.org
Vicinal Difunctionalization Strategies
Vicinal difunctionalization of enamides, the process of adding two distinct functional groups across the double bond, is a powerful tool for rapidly increasing molecular complexity. The success of these strategies often hinges on the precise control of highly reactive intermediates.
Overcoming Iminium Intermediate Instability
A central challenge in the acid-catalyzed functionalization of enamides is the nature of the key intermediate: the N-acyliminium ion. When an enamide like this compound is treated with a Brønsted or Lewis acid, protonation or coordination occurs at the nitrogen or oxygen atom, leading to the formation of a highly electrophilic iminium ion. rsc.orgnih.gov This species is significantly more reactive towards nucleophiles than the starting enamide. masterorganicchemistry.com
However, this enhanced electrophilicity is coupled with inherent instability. Iminium ions are highly susceptible to hydrolysis, even with trace amounts of water, which would lead back to a ketone and amide, quenching the desired reaction pathway. rsc.orgmasterorganicchemistry.com The direct isolation of these intermediates is therefore generally not feasible.
The strategic solution to this instability is not to prevent the formation of the iminium ion, but to control its lifetime and fate. Modern synthetic methods achieve this by generating the iminium ion catalytically and in situ in the presence of a trapping nucleophile. acs.orgnobelprize.org The rate of the desired nucleophilic attack on the iminium ion must be significantly faster than the rate of competing decomposition or hydrolysis pathways. This is achieved by optimizing reaction conditions, such as the choice of a non-aqueous solvent and ensuring the high reactivity of the chosen nucleophile. In essence, the instability is overcome by orchestrating a tandem reaction where the transient, reactive species is consumed productively as soon as it is formed. rsc.org
Role of Chiral Catalysts (e.g., Chiral Phosphoric Acids)
Chiral catalysts are essential for controlling the stereochemical outcome of vicinal difunctionalization reactions. Among the most successful classes of catalysts for enamide transformations are chiral phosphoric acids (CPAs). researchgate.netrsc.org These compounds function as highly effective chiral Brønsted acid organocatalysts. nih.govdntb.gov.ua
The mechanism of CPA catalysis involves the protonation of the enamide substrate to generate the N-acyliminium ion. Crucially, the deprotonated chiral phosphate (B84403) anion does not diffuse away but remains tightly associated with the newly formed cation, creating a chiral, contact ion pair. researchgate.net This structured, asymmetric environment effectively shields one of the two faces of the planar iminium ion. nih.gov Consequently, an incoming nucleophile is directed to attack the unshielded face, leading to the formation of a product with high levels of enantioselectivity. researchgate.net The steric bulk and specific geometry of the 3,3'-substituents on the BINOL-derived phosphoric acid backbone are critical for creating an effective chiral pocket and achieving high fidelity in the stereochemical control. nih.gov This catalytic strategy has been successfully applied to a wide range of enamide reactions, including cycloadditions and hydrofunctionalizations. dntb.gov.ua
| Catalyst Type | Enamide Substrate | Reaction Type | Product | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid (CPA) | N-acyl enamide | Mannich-type reaction | α,β-diamino acid equivalent | High (e.g., >90%) |
| Chiral Phosphoric Acid (CPA) | N-acyl enamide | Asymmetric Hydrogenation | Chiral amine | Excellent (e.g., >95%) |
| Chiral Phosphoric Acid (CPA) | Dienamide | [4+2] Cycloaddition | Tetrahydroquinoline | High (e.g., >90%) |
| Chiral Phosphoric Acid (CPA) | Enamide | Asymmetric Oxyfluorination | α-fluoro-β-oxy amine | Excellent (e.g., >98%) |
This table presents representative data for chiral phosphoric acid-catalyzed reactions on enamide systems, illustrating the high enantioselectivity achievable.
Transformations Involving Metal Carbenes and Carbenoids
The reaction of enamides with metal carbenes and carbenoids, typically generated from diazo compounds, provides access to a variety of valuable nitrogen-containing structures. Rhodium(II) complexes are particularly effective catalysts for these transformations, promoting the decomposition of diazo precursors to form highly reactive electrophilic metal carbene intermediates. nih.govnih.govprinceton.edu These intermediates can then engage with the nucleophilic double bond of enamides like this compound.
Metal-Induced Umpolung Reactivity
Umpolung, or polarity inversion, describes a modification to a functional group that reverses its normal mode of reactivity. The β-carbon of an enamide is inherently nucleophilic. However, its reaction with an electrophilic metal carbene can lead to products that reflect an apparent umpolung of this reactivity.
Chemodivergent Reactions
Chemodivergence is a powerful synthetic concept where a single set of starting materials can be directed to form two or more different products by selectively tuning the reaction conditions, most often the catalyst or ligands. researchgate.net The reaction of enamides with metal carbenes is a fertile ground for this strategy.
By carefully selecting the rhodium catalyst and its ligands, or by changing the metal entirely, chemists can steer the reaction between an enamide and a diazo compound down different mechanistic pathways. For example, a catalyst like rhodium(II) acetate (B1210297) [Rh₂(OAc)₄] might favor the formation of a cyclopropane (B1198618) product. In contrast, a more sterically bulky or electronically distinct catalyst, such as rhodium(II) espinoate [Rh₂(esp)₂], could disfavor cyclopropanation and instead promote a formal C–H insertion reaction at an adjacent site or facilitate a [3+2] cycloaddition with the enamide acting as the 2π component. nih.gov This divergence arises from the subtle ways in which different catalysts stabilize the intermediate carbene and orchestrate its subsequent reaction, altering the activation barriers for the competing pathways. This allows for the synthesis of diverse molecular scaffolds from a common pool of precursors. researchgate.net
| Starting Materials | Catalyst / Conditions | Major Product Type |
| Enamide + Diazoacetate | Rhodium(II) Acetate | Cyclopropanation |
| Enamide + Diazoacetate | Copper(I) Triflate | Ylide formation → nih.govrsc.org-Sigmatropic Rearrangement |
| Enamide + Diazoacetate | Rhodium(II) Espinoate | C-H Functionalization |
| Enamide + Vinyldiazoacetate | Rhodium(II) Carboxylate | [3+2] Cycloaddition |
This table illustrates the principle of chemodivergence, where different catalysts direct the reaction of an enamide and a diazo compound to distinct product classes.
Applications in Advanced Organic Synthesis
Role as Versatile Building Blocks for Complex Molecules
The utility of N-benzyl-3-methoxybut-2-enamide as a versatile building block stems from the multiple reactive sites within its structure. The nucleophilic character of the enamine nitrogen, the electrophilicity of the carbonyl carbon, and the reactivity of the carbon-carbon double bond allow for a range of chemical transformations. Chemical suppliers like Enamine offer vast collections of such building blocks, which are essential tools for modern organic synthesis. enamine.net These compounds are often designed to be readily incorporated into synthetic workflows, enabling chemists to construct larger, more complex molecules. The ability to produce analogues and derivatives from a core structure like this compound is crucial for developing libraries of compounds for drug discovery and materials science. enaminestore.com
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound provides a valuable platform for the assembly of these important cyclic systems.
The 2-pyridone (or pyridin-2(1H)-one) motif is a core structural unit in numerous bioactive compounds. nih.gov Research has shown that related N-benzyl substituted lactams can be used to synthesize functionalized 2-pyridones. For instance, 6-benzyl-3,6-dihydropyridin-2(1H)-ones can undergo treatment with reagents like N-bromosuccinimide (NBS) to yield substituted 2-pyridones, sometimes involving a novel aza-semipinacol-type rearrangement where the benzyl (B1604629) group transfers its position. nih.gov This suggests that this compound, as an acyclic precursor, could be utilized in cyclization strategies to form dihydropyridinone intermediates, which can then be converted to the corresponding pyridinone derivatives.
Table 1: Synthesis of Substituted 2-Pyridones from a Related Precursor
| Starting Material | Reagent | Key Transformation | Product Type | Reference |
|---|
Naphthyridines, which are pyridopyridine isomers, exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. mdpi.com The synthesis of the naphthyridine core often involves the construction of a pyridine (B92270) or pyridone ring onto an existing pyridine structure. Given that this compound is a precursor for pyridone synthesis, it can be envisioned as a key component in building the naphthyridine skeleton. For example, synthetic routes towards 1,8-naphthyridin-2-one moieties have been developed as part of the synthesis of potential anticancer agents. nih.gov Furthermore, studies on 2,7-naphthyridines have shown that the presence of a benzyl group can significantly influence reaction outcomes, such as rearrangement processes, due to steric effects. nih.gov
The pyrrole (B145914) ring is another fundamental heterocycle in medicinal chemistry. nih.gov An efficient method for synthesizing substituted pyrroles involves the iron-catalyzed radical cycloaddition of enamides and 2H-azirines. organic-chemistry.org This reaction is noted for its tolerance of various functional groups and its use of readily available starting materials. organic-chemistry.org As an enamide, this compound is a suitable candidate for this type of transformation, providing a direct route to highly substituted pyrroles.
Table 2: Heterocyclic Scaffolds Synthesized from Enamides and Related Precursors
| Heterocycle | Synthetic Strategy | Precursor Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Pyridinones | Intramolecular cyclization/rearrangement | N-benzyl substituted dihydropyridinone | Benzyl group transfer observed | nih.gov |
| Naphthyridines | Annulation onto a pyridine ring | General aminopyridines and other precursors | Benzyl groups can influence reaction pathways | mdpi.comnih.gov |
| Pyrroles | Fe-catalyzed radical [3+2] cycloaddition | Enamides | Works with readily available starting materials under mild conditions | organic-chemistry.org |
Access to Chiral Amine Scaffolds
Chiral amines are critical components of many active pharmaceutical ingredients. The structure of this compound makes it an excellent starting point for the synthesis of complex chiral amine scaffolds. The benzyl group often serves as a readily removable protecting group for the nitrogen atom. More importantly, it can play a key role in stereocontrolled reactions. The concept of "scaffold hopping," where the core structure of a known bioactive molecule is replaced with a different scaffold to find new drug candidates, has been demonstrated with related compounds like N-benzyl-3,4,5-trimethoxyaniline. nih.gov By modifying the enamide portion of this compound through asymmetric reduction or other chiral transformations, it is possible to generate precursors to valuable polycyclic piperidines and other chiral amine-containing architectures. nih.gov
Contribution to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes or drug leads. The success of DOS relies on the use of versatile building blocks that can undergo a variety of reactions to produce a wide range of distinct molecular skeletons. With its multiple functional groups, this compound is an ideal substrate for DOS. Chemical suppliers provide large catalogs of building blocks that can be used to generate extensive libraries of compounds for high-throughput screening. enamine.netenaminestore.com The enamide can participate in cycloadditions, rearrangements, and various functional group interconversions, allowing a single starting material to be a branch point for the synthesis of pyridones, pyrroles, and complex amine scaffolds, thereby contributing significantly to the goals of diversity-oriented synthesis.
Integration into Natural Product Synthesis Strategies
The enamide functional group, as exemplified by this compound, is a versatile and powerful synthon in the field of advanced organic synthesis, particularly in the total synthesis of complex natural products. beilstein-journals.orgnih.gov Enamides are valued for their dual reactivity; they can act as nucleophiles at the α-carbon or as precursors to electrophilic iminium ions. researchgate.net This amphiphilic nature allows for a variety of strategic cyclization reactions that are instrumental in constructing the core heterocyclic scaffolds of many biologically active alkaloids. beilstein-journals.orgnih.gov
Research has demonstrated that the strategic incorporation of enamide moieties facilitates diverse and efficient cyclization pathways. researchgate.net These methods provide access to a wide array of nitrogen-containing heterocycles, which are key structural motifs in numerous natural alkaloids. nih.gov Methodologies such as enamide-alkyne cycloisomerization, [3+2] annulation, and various polycyclization cascades have become pivotal strategies in the assembly of intricate molecular architectures. beilstein-journals.orgresearchgate.net The accessibility of enamides through straightforward condensation reactions further enhances their utility as building blocks in synthetic chemistry. beilstein-journals.org
Application in Alkaloid Synthesis
The utility of enamide-based strategies is prominently featured in the synthesis of various classes of alkaloids. The ability to generate complex polycyclic systems from relatively simple, linear enamide precursors in a single step highlights the efficiency of this approach.
One significant application is the aza-Prins cyclization of enamides. In this type of reaction, the protonation of the enamide generates an iminium ion, which is then trapped by a tethered nucleophile like an alkene or alkyne. This strategy has been successfully employed in the total synthesis of Lycopodium alkaloids.
Table 1: Application of Enamide Aza-Prins Cyclization in Natural Product Synthesis
| Target Natural Product | Key Enamide Strategy | Precursor Type | Significance | Reference |
| (−)-Dihydrolycopodine | Aza-Prins Cyclization | Alkyne-tethered enamide | Forms the tricyclic core of the alkaloid. | beilstein-journals.org |
| (−)-Lycopodine | Aza-Prins Cyclization | Alkyne-tethered enamide | Demonstrates the utility of enamide cyclization for building complex alkaloid frameworks. | beilstein-journals.org |
Another powerful strategy involves the [3+2] annulation of enamides. This method has been elegantly applied in the divergent total synthesis of Cephalotaxus alkaloids. For instance, an Au-catalyzed [3+2] annulation between an enamine and a propargyl ester was a key step in constructing the 1-azaspiro[4.4]nonane core. beilstein-journals.org This intermediate served as a common precursor for the synthesis of multiple natural products within the same family. beilstein-journals.org
Further showcasing the power of enamide polycyclization, a tandem cyclization/Mannich reaction was developed for the synthesis of the tricyclic core of (−)-cephalocyclidin A, a cytotoxic pentacyclic Cephalotaxus alkaloid. beilstein-journals.org This approach, catalyzed by a copper/indium system, proceeded with high yield and excellent enantioselectivity. beilstein-journals.org
Table 2: Enamide Annulation and Polycyclization in Cephalotaxus Alkaloid Synthesis
| Target Natural Product | Key Enamide Strategy | Catalyst/Reagent | Intermediate Core | Yield/Selectivity | Reference |
| Cephalotaxine | [3+2] Annulation | Au-catalyst / AgSbF₆ | 1-Azaspiro[4.4]nonane | High diastereoselectivity | beilstein-journals.org |
| Cephalezomine H | [3+2] Annulation | Au-catalyst / AgSbF₆ | 1-Azaspiro[4.4]nonane | High diastereoselectivity | beilstein-journals.org |
| (−)-Cephalocyclidin A | Tandem Cyclization/Mannich Reaction | Cu(OTf)₂/L₃ and In(OTf)₃ | Tricyclic N-heterocycle | High yield, excellent enantioselectivity | beilstein-journals.org |
Synthesis of Other Enamide-Containing Natural Products
Beyond complex alkaloids, synthetic methodologies have been developed for the stereoselective synthesis of simpler, yet biologically important, enamide-containing natural products. A notable methodology involves the preparation of β-halo-enamides, which serve as versatile intermediates. Through palladium-mediated cross-coupling reactions, these halo-enamides can be converted into more complex structures. gla.ac.uk This approach has been successfully applied to the total synthesis of natural products like lansiumamides and alatamide. gla.ac.uk The methodology was also explored for the synthesis of the more complex crocacin (B1247475) family of antifungal and cytotoxic natural products. gla.ac.uk
Table 3: Synthesis of Enamide Natural Products via β-Halo-Enamide Intermediates
| Target Natural Product | Synthetic Approach | Key Intermediate | Significance | Reference |
| Lansiumamide A | Pd-mediated cross-coupling | β-Halo-enamide | Stereoselective synthesis of the enamide moiety. | gla.ac.uk |
| Lansiumamide B | Pd-mediated cross-coupling | β-Halo-enamide | Application of a developed methodology to a natural product target. | gla.ac.uk |
| Alatamide | Pd-mediated cross-coupling | β-Halo-enamide | Demonstrates versatility of the β-halo-enamide precursor. | gla.ac.uk |
| (+)-Crocacin C & D | Explored application of enamide synthesis | Primary amide precursor | Extension of the methodology to more complex, cytotoxic natural products. | gla.ac.uk |
Spectroscopic and Analytical Characterization Techniques for Enamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-benzyl-3-methoxybut-2-enamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each set of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Amide N-H Proton: The proton attached to the nitrogen atom is anticipated to appear as a broad singlet or a triplet (due to coupling with the benzylic CH₂) in the downfield region, typically between δ 6.0 and 8.5 ppm. The exact chemical shift and multiplicity can be influenced by solvent, concentration, and temperature due to hydrogen bonding and restricted rotation around the C-N amide bond. inflibnet.ac.in
Aromatic Protons: The five protons of the benzyl (B1604629) group will resonate in the aromatic region, approximately between δ 7.20 and 7.40 ppm. rsc.org Due to free rotation of the phenyl ring, they may appear as a complex multiplet.
Benzylic Protons (CH₂): The two protons of the methylene (B1212753) group attached to the nitrogen and the phenyl ring are expected to appear as a doublet around δ 4.4-4.7 ppm, coupled to the amide N-H proton. rsc.org
Vinylic Proton (=CH): The single proton on the carbon-carbon double bond is expected to resonate in the range of δ 4.5-5.5 ppm. Its chemical shift is influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group.
Methoxy Protons (OCH₃): The three protons of the methoxy group attached to the double bond will appear as a sharp singlet, typically in the region of δ 3.5-3.8 ppm.
Methyl Protons (CH₃): The three protons of the methyl group on the double bond are expected to be the most upfield, appearing as a singlet around δ 1.8-2.2 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide N-H | 6.0 - 8.5 | br s or t |
| Aromatic C₆H₅ | 7.20 - 7.40 | m |
| Benzylic CH₂ | 4.4 - 4.7 | d |
| Vinylic =CH | 4.5 - 5.5 | s |
| Methoxy OCH₃ | 3.5 - 3.8 | s |
| Methyl CH₃ | 1.8 - 2.2 | s |
Predicted values are based on data from analogous compounds. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded as proton-decoupled, meaning each unique carbon atom appears as a single line. pressbooks.pub
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, in the range of δ 165-175 ppm. rsc.org
Aromatic Carbons: The carbons of the phenyl ring will resonate between δ 127 and 140 ppm. The quaternary carbon attached to the methylene group will be weaker in intensity compared to the protonated carbons. rsc.orgrsc.org
Vinylic Carbons (C=C): The two carbons of the enamine double bond are expected to have distinct chemical shifts. The carbon bearing the methoxy group (C-3) would be more downfield (around δ 150-160 ppm) due to the deshielding effect of the oxygen, while the other vinylic carbon (C-2) would be more upfield (around δ 90-100 ppm).
Benzylic Carbon (CH₂): The carbon of the benzylic methylene group is expected to have a chemical shift in the range of δ 40-50 ppm. rsc.org
Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the region of δ 55-60 ppm.
Methyl Carbon (CH₃): The methyl carbon attached to the double bond will be the most upfield signal, expected around δ 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 165 - 175 |
| Aromatic C (quaternary) | 137 - 140 |
| Aromatic CH | 127 - 129 |
| Vinylic C-OCH₃ | 150 - 160 |
| Vinylic C-H | 90 - 100 |
| Methoxy OCH₃ | 55 - 60 |
| Benzylic CH₂ | 40 - 50 |
| Methyl CH₃ | 15 - 25 |
Predicted values are based on data from analogous compounds.
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. emerypharma.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between protons, primarily those separated by two or three bonds. emerypharma.com Key correlations would be observed between the amide N-H and the benzylic CH₂ protons, and potentially long-range couplings between the vinylic proton and the adjacent methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the signal for the benzylic protons would show a cross-peak with the signal for the benzylic carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected as the parent ion.
The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the cleavage of the weakest bonds. rsc.org Key expected fragmentation pathways include:
Cleavage of the N-benzyl bond: Loss of a benzyl radical or a benzyl cation (m/z 91) is a common fragmentation pathway for N-benzyl compounds. nih.govnih.gov
Cleavage of the amide bond: The C-N bond of the amide can cleave, leading to the formation of a benzoyl-type cation or related acylium ions. rsc.orgyoutube.com
McLafferty rearrangement: If a gamma-hydrogen is present relative to the carbonyl group, a McLafferty rearrangement can occur, though this is less likely to be the primary pathway in this specific structure. youtube.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. youtube.com The IR spectrum of this compound would be characterized by several key absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H (amide) | Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=O (amide I) | Stretch | 1630 - 1680 |
| C=C (alkene) | Stretch | 1600 - 1650 |
| N-H (amide II) | Bend | 1500 - 1550 |
| C-O-C (ether) | Stretch | 1050 - 1250 |
Predicted values are based on data from analogous compounds. researchgate.netchemicalbook.comnih.gov
The strong absorption due to the C=O stretch (Amide I band) is particularly characteristic of amides. The position of this band can be influenced by conjugation and hydrogen bonding. The N-H stretching vibration will appear as a sharp to moderately broad band in the 3300-3500 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnist.gov Should this compound be obtained as a single crystal of sufficient quality, X-ray diffraction analysis would provide definitive information on its solid-state conformation.
This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, that dictate the crystal packing. The planarity of the enamide system and the relative orientation of the benzyl group could be unequivocally determined.
Theoretical and Computational Investigations of Enamide Reactivity
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule like N-benzyl-3-methoxybut-2-enamide. Methods such as Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which in turn dictates its reactivity.
The enamide functionality features a nitrogen atom lone pair in conjugation with the C=C double bond. This delocalization of electron density increases the nucleophilicity of the β-carbon atom, making it susceptible to attack by electrophiles. For this compound, the presence of a methoxy (B1213986) group at the 3-position further influences the electronic properties. The oxygen atom of the methoxy group also possesses lone pairs that can participate in resonance, potentially enhancing the electron density of the double bond.
Computational calculations can precisely quantify these electronic effects. For instance, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). In the case of this compound, the HOMO is expected to be localized primarily on the enamine moiety, highlighting the β-carbon as the most probable site for electrophilic attack.
Furthermore, calculated electrostatic potential maps can visually represent the electron-rich and electron-poor regions of the molecule, guiding predictions about intermolecular interactions and reaction sites.
Computational Studies on Reaction Mechanisms and Transition State Analysis
Computational chemistry plays a crucial role in elucidating the step-by-step pathways of chemical reactions involving enamides. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.
For this compound, a variety of reactions can be computationally investigated. For example, in an acid-catalyzed hydrolysis, computational models can trace the protonation of the enamide, the subsequent nucleophilic attack of water, and the final breakdown of the tetrahedral intermediate.
Transition state analysis is a key component of these studies. By locating the transition state structure for a particular reaction step, researchers can gain a detailed understanding of the bonding changes occurring during that step. The geometry and energy of the transition state can reveal factors that stabilize or destabilize it, providing a rationale for the observed reactivity and selectivity. For instance, in the context of reductive amination to form a tertiary amine, computational studies have shown the formation of an enamine or an iminium ion as key intermediates, with the reaction pathway being dependent on the reaction conditions. rsc.org
Conformational Analysis and Stereoselectivity Prediction through Computational Modeling
The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its reactivity and the stereochemical outcome of its reactions. This compound can exist in various conformations due to rotation around single bonds, such as the N-benzyl bond and the C-O bond of the methoxy group.
Computational modeling is an indispensable tool for performing conformational analysis. By systematically rotating bonds and calculating the energy of the resulting structures, a potential energy surface can be generated, identifying the low-energy (and therefore most populated) conformers.
The relative stability of different conformers can be critical in stereoselective reactions. For example, if this compound were to react with a chiral electrophile, the facial selectivity of the attack on the double bond could be dictated by the preferred conformation of the enamide. Computational studies on other enamines have demonstrated that the s-trans and s-cis conformers can lead to different stereoisomeric products. nih.govacs.org The energy difference between these conformers, though often small, can significantly influence the diastereomeric or enantiomeric excess of the product.
In the context of stereoselectivity, computational models can be used to calculate the energies of the transition states leading to different stereoisomers. A lower transition state energy for one pathway over another provides a quantitative prediction of the stereochemical outcome. For instance, in reactions involving enamines derived from aldehydes with α-stereocenters, kinetic and computational studies have shown that different enamine stereoisomers can lead to products of opposite stereochemistry. manchester.ac.uk
To illustrate the type of data generated in such computational studies, the following tables present hypothetical relative energies for conformers of an enamide and the transition states leading to different stereoisomers in a model reaction.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C=C-N-C_benzyl) | Relative Energy (kcal/mol) |
| s-cis | 0° | 1.5 |
| s-trans | 180° | 0.0 |
| gauche | 60° | 3.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Transition State Energies for Electrophilic Addition to an Enamide
| Stereoisomer | Transition State | Relative Energy (kcal/mol) |
| R | TS-R | 15.2 |
| S | TS-S | 14.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These tables demonstrate how computational chemistry can provide quantitative data to predict the most stable conformation and the likely stereochemical outcome of a reaction.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-benzyl-3-methoxybut-2-enamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide coupling using activated esters or acyl chlorides. For example, acylation of benzylamine with 3-methoxybut-2-enoyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (e.g., pyridine) is a standard approach. Optimization involves varying reaction time, temperature, and catalyst loading (e.g., Pd/C for hydrogenation steps, if required) .
- Data Contradiction Analysis : Conflicting yields in literature may arise from solvent purity or moisture sensitivity of intermediates. Systematic testing under anhydrous vs. ambient conditions is recommended to resolve discrepancies.
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?
- Methodology :
- 1H NMR : The enamide double bond (δ 5.8–6.2 ppm) and methoxy group (δ 3.3–3.5 ppm) are diagnostic. Benzyl protons appear as a singlet at δ 4.3–4.7 ppm.
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) confirm functional groups.
- MS : Molecular ion [M+H]+ at m/z 220.26 (calculated for C₁₂H₁₅NO₂) with fragmentation patterns indicating loss of benzyl (–C₇H₇) or methoxy (–OCH₃) groups .
Advanced Research Questions
Q. What strategies address the stability challenges of this compound in aqueous or oxidative environments?
- Methodology :
- Degradation Studies : Accelerated stability testing under varied pH (2–12) and temperature (25–60°C) identifies hydrolysis-prone sites. LC-MS monitors degradation products like benzylamine or methoxybutenoic acid.
- Stabilization : Encapsulation in cyclodextrins or formulation with antioxidants (e.g., BHT) mitigates oxidative degradation .
Q. How can computational modeling predict the bioactivity of this compound derivatives against specific targets?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The enamide’s planar structure and methoxy group’s electron-donating effects are key variables.
- QSAR Analysis : Correlate substituent effects (e.g., benzyl vs. aryl groups) with activity data from analogs like N-benzoyl-2-hydroxybenzamide derivatives .
- Validation : Experimental IC₅₀ values from enzyme inhibition assays validate computational predictions.
Q. What analytical methods differentiate positional isomers or regioisomers of this compound?
- Methodology :
- Chromatography : UPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves isomers. Retention time shifts correlate with substitution patterns.
- Tandem MS : Fragmentation pathways (e.g., McLafferty rearrangements) distinguish isomers based on unique product ions .
Experimental Design Considerations
Q. How should researchers design SAR studies to explore the enamide’s pharmacophore?
- Framework :
- Core Modifications : Vary the benzyl group (e.g., para-substituted aryl vs. heteroaromatic) and methoxy position.
- Control Experiments : Include non-enamide analogs (e.g., ester or ketone derivatives) to isolate the amide’s role.
- Data Interpretation : Use clustering analysis (e.g., PCA) to group compounds by activity profiles, as seen in studies of N-benzoyl-2-hydroxybenzamides .
Q. What in vitro/in vivo models are appropriate for evaluating the compound’s neuroactivity or cytotoxicity?
- In Vitro : Neuronal cell lines (SH-SY5Y) for neurotoxicity screening via MTT assays. Measure ROS generation to link methoxy groups with oxidative stress .
- In Vivo : Rodent models for pharmacokinetic studies (oral bioavailability, half-life). Plasma protein binding assays clarify free fraction availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
